5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline
Description
Properties
Molecular Formula |
C14H9F6NO |
|---|---|
Molecular Weight |
321.22 g/mol |
IUPAC Name |
5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline |
InChI |
InChI=1S/C14H9F6NO/c1-6-2-8(15)11(21)5-12(6)22-13-9(16)3-7(4-10(13)17)14(18,19)20/h2-5H,21H2,1H3 |
InChI Key |
RKPAISZYOVBBDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC2=C(C=C(C=C2F)C(F)(F)F)F)N)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline typically involves multiple steps, including halogenation and coupling reactions. One common method involves the halogenation of a precursor compound followed by a coupling reaction to introduce the trifluoromethyl group. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and controlled reaction environments .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The major products formed depend on the specific substituents introduced during the reaction.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, often using reagents like hydrogen peroxide or reducing agents such as sodium borohydride.
Coupling Reactions: The Suzuki–Miyaura coupling is a notable example, where the compound can be coupled with other aromatic compounds using palladium catalysts.
Scientific Research Applications
5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline involves its interaction with specific molecular targets. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethoxy)aniline
- Molecular Formula: C₁₄H₆BrF₈NO₂
- Molecular Weight : 452.09 g/mol
- Key Differences :
- Substitution of the 5-position fluorine with a bromine atom and a trifluoromethoxy group (-OCF₃).
- Increased molecular weight and lipophilicity due to bromine and additional CF₃ groups.
- Implications: The bromine atom may enhance binding affinity in biological systems, while the trifluoromethoxy group could alter solubility.
Halosafen (5-(2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy)-N-(ethylsulfonyl)-2-nitrobenzamide)
- Molecular Formula : C₁₆H₁₀ClF₆N₂O₅S
- Key Differences :
- Replacement of the aniline group with a nitrobenzoic acid moiety and an ethylsulfonamide group.
- Presence of a chlorine atom at the 2-position.
- Implications : The sulfonamide and nitro groups enhance herbicidal activity, as seen in its use as a herbicide. This contrasts with the target compound’s aniline group, which may limit similar bioactivity .
Functional Analogs
Acifluorfen (5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid)
- Molecular Formula: C₁₄H₇ClF₃NO₅
- Application: Herbicide targeting protoporphyrinogen oxidase (PPO) in plants.
- Comparison: Shares a phenoxy backbone with CF₃ and halogen substituents. The nitro group and carboxylic acid in acifluorfen are critical for its mode of action, unlike the target compound’s aniline group. Demonstrates how electron-withdrawing groups enhance herbicidal potency .
Comparative Analysis of Key Properties
Research Findings and Implications
- Electron-Withdrawing Groups : The CF₃ and fluorine substituents in the target compound likely improve oxidative stability and resistance to metabolic degradation, a trait shared with acifluorfen and halosafen .
- Bioactivity Gaps : Unlike acifluorfen, the absence of a nitro or sulfonamide group in the target compound may limit herbicidal activity. Its aniline group could instead favor interactions in pharmaceutical contexts (e.g., kinase inhibition).
- Toxicological Concerns : Analogous fluorinated compounds, such as Thiophene fentanyl derivatives, highlight the risks of insufficient toxicological data . Further studies on the target compound’s acute and chronic toxicity are critical.
Biological Activity
5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline is a fluorinated organic compound with significant potential in pharmaceutical and agrochemical applications. Its unique structure, characterized by multiple fluorine substituents, enhances its biological activity, particularly in modulating receptor interactions.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₇F₆N O, with a molecular weight of approximately 351.201 g/mol. The presence of fluorine atoms increases the stability and lipophilicity of the compound, which is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₇F₆N O |
| Molecular Weight | 351.201 g/mol |
| Functional Groups | Phenoxy, Methylaniline |
| Fluorine Substituents | 6 |
Biological Activity
Research indicates that compounds with similar structures exhibit significant biological activities, particularly in modulating G-protein-coupled receptors (GPCRs). The fluorinated groups enhance receptor binding potency, leading to increased efficacy in various biological assays.
The biological activity of this compound can be attributed to its ability to interact with specific receptors:
- G-Protein Coupled Receptors (GPCRs) : Studies show that fluorinated derivatives can enhance the binding affinity to GPCRs, which play a crucial role in signal transduction.
- TGR5 Receptors : In vitro studies have demonstrated that this compound can effectively modulate TGR5 receptors, which are implicated in metabolic regulation and energy homeostasis.
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- In Vitro Studies : A study examining fluorinated analogs showed that modifications on the phenyl ring significantly affect the efficacy against specific biological targets. For example, compounds with increased fluorination displayed enhanced potency in receptor binding assays.
- Receptor Binding Assays : Comparative studies indicated that the inclusion of trifluoromethyl groups at specific positions on the aromatic ring resulted in a marked increase in receptor binding affinity relative to non-fluorinated counterparts.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique aspects of compounds similar to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Fluoroaniline | Contains a single fluorine | Simpler structure with lower reactivity |
| 4-Trifluoromethylphenol | Contains a trifluoromethyl group | Lacks nitrogen functionality |
| 3-Fluoro-4-methylaniline | Similar amine structure but fewer fluorine substituents | Less potent due to fewer electron-withdrawing groups |
Q & A
Q. What are the key synthetic routes for synthesizing 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline, and how can reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions. For example:
- Step 1 : Reacting 2,6-difluoro-4-(trifluoromethyl)phenol with 2-fluoro-4-methylaniline derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the phenoxy linkage .
- Step 2 : Protecting the aniline group during synthesis to avoid side reactions, followed by deprotection using acidic conditions .
- Critical Parameters : Temperature, solvent polarity, and base strength significantly affect reaction kinetics and purity. For instance, DMF enhances solubility of fluorinated intermediates, while higher temperatures (>100°C) may lead to decomposition .
Q. How can researchers structurally characterize this compound and confirm its purity?
- Methodological Answer :
- Analytical Techniques :
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and resolve isomers or byproducts .
- Mass Spectrometry (MS) : Confirm molecular weight (C₁₄H₁₀F₆N₁O) and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for resolving fluorine environments (e.g., trifluoromethyl vs. aryl-F signals) .
Q. What are the primary functional groups influencing reactivity, and how can they be modified for downstream applications?
- Methodological Answer :
- Aniline (-NH₂) : Susceptible to oxidation (e.g., forming nitroso or nitro derivatives under acidic conditions) and electrophilic substitution. Protect using Boc or acetyl groups during synthesis .
- Phenoxy Ether : Stable under basic conditions but cleavable via strong acids (e.g., HBr/AcOH) .
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability; resistant to nucleophilic attack but may participate in radical reactions .
Advanced Research Questions
Q. How can conflicting data on reaction yields or byproduct formation be resolved during synthesis?
- Methodological Answer :
- Root-Cause Analysis :
- Byproduct Identification : Use LC-MS or GC-MS to detect impurities (e.g., unreacted starting materials or dimerization products) .
- Kinetic Studies : Vary reaction time and temperature to map side reaction pathways (e.g., over-oxidation of -NH₂ in the presence of residual DMF) .
- Case Study : In a similar compound, replacing DMF with DMAc reduced side reactions by 30% due to lower basicity .
Q. What strategies can optimize regioselectivity in electrophilic substitution reactions involving the aniline group?
- Methodological Answer :
- Directing Effects : The -NH₂ group is strongly ortho/para-directing. Use bulky electrophiles (e.g., tert-butyl nitrite) to favor para-substitution .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, improving regioselectivity by 15–20% .
- Computational Modeling : DFT calculations predict electron density distribution to guide reagent selection .
Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies in drug discovery?
- Methodological Answer :
- Key Modifications :
- Fluorine Substitution : Replace aryl-F with Cl or Br to study halogen effects on binding affinity .
- Methyl Group Variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance metabolic stability .
- Biological Assays : Pair synthetic analogs with in vitro enzyme inhibition assays (e.g., kinase or protease targets) to correlate substituent effects with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
